(5-Ethylthiophen-2-yl)boronic acid

Beschreibung

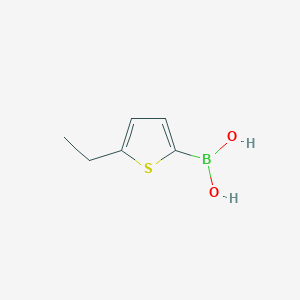

Structure

2D Structure

Eigenschaften

IUPAC Name |

(5-ethylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCHLCSUUTVUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598884 | |

| Record name | (5-Ethylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-16-1 | |

| Record name | (5-Ethylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-ethylthiophen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Reactivity and Mechanistic Investigations of 5 Ethylthiophen 2 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

(5-Ethylthiophen-2-yl)boronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. rsc.orglibretexts.org this compound serves as the organoboron partner in these reactions, providing the 5-ethylthiophen-2-yl moiety to the final product.

The Suzuki-Miyaura reaction is celebrated for its broad substrate scope and functional group tolerance. researchgate.net However, reactions involving thienylboronic acids, including this compound, can present specific challenges. A significant limitation is the propensity for protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in polar protic solvents or at elevated temperatures. nih.govresearchgate.net This side reaction reduces the amount of the boronic acid available for the desired cross-coupling, potentially lowering the yield of the product. nih.gov

The stability and reactivity of thienylboronic acids can be influenced by the position of the boronic acid group on the thiophene (B33073) ring. For instance, studies have shown differential reactivity between 2- and 3-thienylboronic acid derivatives. nih.gov Furthermore, the electronic nature of both the thienylboronic acid and the coupling partner (the aryl or heteroaryl halide) can impact the reaction's efficiency. Electron-rich thienylboronic acids may exhibit different reactivity profiles compared to their electron-poor counterparts. researchgate.net The presence of certain functional groups on either coupling partner can also affect the reaction, although the Suzuki-Miyaura coupling is known for its tolerance of a wide variety of functionalities. researchgate.net

To circumvent the instability of some heteroarylboronic acids, potassium heteroaryltrifluoroborates have been developed as more stable and easier to handle alternatives. nih.gov These reagents can be more resistant to protodeboronation and may lead to higher yields in cross-coupling reactions. nih.gov

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. ntnu.no For challenging substrates like some thienylboronic acids, the development of highly active and stable catalytic systems is crucial. ntnu.no

Buchwald and others have designed a range of bulky, electron-rich phosphine (B1218219) ligands that have proven to be highly effective in promoting the Suzuki-Miyaura coupling of a wide array of substrates, including heteroarylboronic acids. nih.gov Ligands such as XPhos and RuPhos, when complexed with a palladium source, form highly active catalysts that can facilitate couplings at low catalyst loadings and under mild conditions. nih.govntnu.nonih.gov For instance, XPhos-based precatalysts have been identified as a superior system for the cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole. ntnu.no

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. nih.gov NHC-palladium complexes often exhibit high stability and catalytic activity, enabling efficient coupling of various aryl and heteroaryl partners. nih.gov The steric and electronic properties of the NHC ligand can be fine-tuned to optimize the catalytic performance for specific substrates. nih.gov

The choice of the palladium precursor is also important. While Pd(PPh₃)₄ has been historically used, modern precatalysts, such as the Buchwald precatalysts, offer advantages in terms of air and moisture stability, ease of handling, and the generation of the active Pd(0) species in a controlled manner. ntnu.nonih.gov

Table 1: Common Ligands for Suzuki-Miyaura Coupling of Thienylboronic Acids

| Ligand | Structure | Key Features |

|---|---|---|

| XPhos | Bulky, electron-rich biarylphosphine; promotes efficient coupling of heteroaryl substrates. | |

| RuPhos | Bulky, electron-rich biarylphosphine; effective for challenging couplings, including those involving heteroaryltrifluoroborates. nih.gov | |

| SPhos | Bulky, electron-rich biarylphosphine; general and effective ligand for a wide range of substrates. | |

| cataCXium A | Di(1-adamantyl)-n-butylphosphine; effective for heteroaryl-heteroaryl couplings. nih.gov |

For the transmetalation to occur, the boronic acid must be activated. This is typically achieved through the action of a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium(II) complex. researchgate.netnih.gov The exact nature of the transmetalation pathway can be complex and may depend on the specific reaction conditions. Two main pathways are often considered: the "oxo-palladium" pathway, involving a Pd-OH species, and the "boronate" pathway, where the boronate directly reacts with the palladium halide complex. researchgate.net The presence of a hydroxide (B78521) or alkoxide on the palladium center is known to accelerate transmetalation. researchgate.net

Recent studies using advanced techniques like low-temperature rapid injection NMR spectroscopy have allowed for the direct observation and characterization of pre-transmetalation intermediates. nih.gov These studies have identified species with palladium-oxygen-boron linkages, confirming the competency of boronate complexes in the transmetalation process. nih.gov The structure of the boronic ester can also significantly impact the rate of transmetalation, with some esters reacting much faster than the corresponding boronic acids. illinois.edu

The efficiency of the Suzuki-Miyaura coupling of this compound is highly sensitive to the reaction conditions. Careful optimization of the base, solvent, and temperature is essential to achieve high yields and minimize side reactions like protodeboronation. ntnu.noutrgv.edu

Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism. researchgate.netntnu.no Often, a mixture of an organic solvent and water is used. researchgate.netnih.gov Common organic solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). The presence of water can facilitate the formation of the active boronate species and can be beneficial for the solubility of the inorganic base. nih.gov However, an excess of protic solvent can promote protodeboronation. nih.gov Anhydrous conditions are sometimes preferred, especially for electron-rich boronic acids. researchgate.net

Temperature: The reaction temperature affects the rates of all steps in the catalytic cycle. While higher temperatures can increase the reaction rate, they can also lead to increased decomposition of the catalyst and the boronic acid. ntnu.no For many modern catalytic systems, reactions can be carried out at or near room temperature, which is advantageous for substrates with thermally sensitive functional groups. nih.gov Microwave irradiation has also been employed to accelerate Suzuki-Miyaura couplings, often leading to shorter reaction times and improved yields. utrgv.edu

Table 2: Influence of Reaction Parameters on Suzuki-Miyaura Coupling

| Parameter | Effect on Reaction | Common Choices |

|---|---|---|

| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Solubilizes reactants and catalyst; can influence reaction mechanism. | Toluene/H₂O, Dioxane/H₂O, THF |

| Temperature | Affects reaction rate and stability of reactants/catalyst. | Room temperature to reflux |

| Catalyst | Facilitates the cross-coupling reaction. | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |

| Ligand | Stabilizes the palladium center and influences its reactivity. | Phosphines (e.g., XPhos, RuPhos), NHCs |

While palladium catalysis is dominant, other transition metals can also catalyze coupling reactions involving boronic acids. The Chan-Evans-Lam (CEL) coupling is a prominent example, utilizing copper catalysts to form carbon-heteroatom bonds, such as C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol. wikipedia.org

The CEL coupling offers an alternative to the palladium-catalyzed Buchwald-Hartwig amination and can often be conducted under milder conditions, even open to the air at room temperature. wikipedia.orgorganic-chemistry.org The mechanism is believed to involve a Cu(II)/Cu(III) catalytic cycle, where a copper(III)-aryl-heteroatom intermediate undergoes reductive elimination to form the product. wikipedia.orgst-andrews.ac.uk

This compound can potentially be used as the aryl donor in Chan-Evans-Lam reactions to synthesize N-(5-ethylthiophen-2-yl) or O-(5-ethylthiophen-2-yl) compounds. The scope of the CEL coupling has been extended to a variety of nitrogen and oxygen nucleophiles, including amines, amides, and phenols. organic-chemistry.org The choice of copper source, ligand, and reaction conditions is critical for achieving high efficiency. st-andrews.ac.uknih.gov

Suzuki-Miyaura Cross-Coupling with this compound

Functional Group Transformations and Derivatizations of the Boronic Acid Moiety

The boronic acid functional group, -B(OH)₂, is a hub of reactivity, enabling numerous transformations that are fundamental to its application in organic synthesis.

The boron center in this compound is Lewis acidic and readily participates in equilibrium reactions with water (hydrolysis) and alcohols (transesterification). In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form mdpi.com. The position of this equilibrium is pH-dependent and is characterized by the pKa value of the boronic acid mdpi.comnih.gov.

Transesterification, the reaction with diols to form cyclic boronate esters, is a cornerstone of boronic acid chemistry. This reversible process is widely used to protect the boronic acid group, enhance its stability, or modify its reactivity. For instance, N-methyliminodiacetic acid (MIDA) boronate esters are notably stable, crystalline solids that can slowly release the active boronic acid under specific hydrolytic conditions, which is advantageous for controlled cross-coupling reactions nih.gov. The binding affinity and the stability of the resulting ester are influenced by both the structure of the diol and the electronic properties of the boronic acid mdpi.comnih.gov. The interaction of 3-thienylboronic acid with diols like sorbitol and fructose (B13574) has been shown to be pH-dependent, with binding constants increasing at higher pH values mdpi.com.

| Reaction Type | Description | Key Factors |

| Hydrolysis | Reaction with water to form a tetrahedral boronate anion, [R-B(OH)₃]⁻. | pH, pKa of the boronic acid mdpi.comnih.gov. |

| Transesterification | Reversible reaction with 1,2- or 1,3-diols to form cyclic boronate esters. | pH, diol structure, boronic acid electronics mdpi.comnih.gov. |

The carbon-boron bond in arylboronic acids is susceptible to oxidation, a transformation that typically converts the boronic acid into a corresponding phenol (B47542) (or in this case, a hydroxythiophene). This process, often termed oxidative deboronation, is a common side reaction in base-mediated coupling reactions but can also be utilized synthetically nih.govnih.gov.

The mechanism of oxidation involves the attack of an oxidant, such as hydrogen peroxide, on the boronic acid or its boronate ester. The rate-limiting step is believed to be a 1,2-migration of the aryl group (the 5-ethylthiophenyl group) from the boron atom to the oxygen atom nih.gov. The stability of boronic acids towards oxidation can be enhanced by diminishing the electron density on the boron center. For example, forming a boralactone by intramolecular coordination with a carboxylate group can increase oxidative stability by several orders of magnitude nih.gov. Various catalytic systems, such as V₂O₅@TiO₂ with hydrogen peroxide, have been developed to efficiently promote the hydroxylation of a wide range of aryl and heteroaryl boronic acids researchgate.net.

The boron center of this compound can be manipulated to achieve either electrophilic or nucleophilic activation, expanding its catalytic and synthetic potential. nih.govnih.gov

Nucleophilic Activation: This typically occurs through the formation of an anionic, tetravalent boronate complex. When the boronic acid reacts with a Lewis base (e.g., hydroxide or fluoride (B91410) ions) or a diol, it forms a boronate adduct. This process increases the electron density on the substituents attached to the boron, enhancing their nucleophilicity. This is the fundamental activation step in the Suzuki-Miyaura cross-coupling reaction, where the transmetalation step is preceded by the formation of a boronate complex nih.govnih.gov.

Electrophilic Activation: Conversely, the Lewis acidity of the boron center can be increased to activate substrates. Highly electron-deficient arylboronic acids can act as potent Lewis acid catalysts for reactions like the activation of alcohols for nucleophilic substitution nih.gov. This electrophilicity can be further enhanced by forming highly electrophilic boronic esters, for example, through condensation with electron-deficient diols like perfluoropinacol. This strategy has been used to improve reactivity in challenging Friedel-Crafts alkylations rsc.org.

| Activation Mode | Mechanism | Application Example |

| Nucleophilic | Formation of an anionic tetravalent boronate complex (e.g., with OH⁻ or F⁻). | Activation for transmetalation in Suzuki-Miyaura coupling nih.govnih.gov. |

| Electrophilic | Use of electron-deficient boronic acids or esters to increase Lewis acidity. | Catalytic activation of alcohols for substitution reactions nih.govrsc.org. |

Stability and Protodeboronation of Thienylboronic Acids

A critical aspect of the chemistry of thienylboronic acids, including this compound, is their stability, particularly with respect to protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement by a hydrogen atom (Ar–B(OH)₂ → Ar–H), and it is often an undesired side reaction that reduces yields in applications like cross-coupling nih.govacs.org.

The rate of protodeboronation is highly dependent on the reaction conditions, especially pH. Studies on thienylboronic acids have shown that this degradation pathway can occur under both acidic and basic conditions researchgate.net.

Acid-Catalyzed Protodeboronation: Electron-rich heteroaromatics, such as thiophene, can undergo rapid protodeboronation when exposed to Brønsted acids nih.gov.

Base-Catalyzed Protodeboronation: This is a more commonly encountered issue. Thienylboronic acids are reported to be most rapidly protodeboronated at a pH greater than 10, which are typical conditions for many Suzuki-Miyaura couplings researchgate.net.

Kinetic studies on heteroaromatic boronic acids have revealed multiple competing pathways for protodeboronation, with rates varying over several orders of magnitude depending on the specific heterocycle and the pH ed.ac.uk. For instance, 2-thienyl boronic acids are noted to have enhanced stability at neutral pH nih.gov. However, the susceptibility of the C-B bond to cleavage remains a significant consideration. The stability can be improved by conversion to certain boronate esters, though the degree of protection is highly dependent on the structure of the protecting diol nih.gov.

V. Advanced Applications of 5 Ethylthiophen 2 Yl Boronic Acid in Research

Applications in Materials Science

The distinct electronic and structural characteristics of the (5-ethylthiophen-2-yl) moiety make this boronic acid a valuable component in the creation of advanced materials with tailored optical, electronic, and dynamic properties.

(5-Ethylthiophen-2-yl)boronic acid serves as a key monomer in Suzuki-Miyaura cross-coupling reactions to synthesize thiophene-containing conjugated polymers and oligomers. This polymerization process typically involves the palladium-catalyzed reaction between a boronic acid derivative and an aryl halide. In this context, this compound can be polymerized with a dihalogenated aromatic comonomer to create an alternating copolymer.

The ethyl group on the thiophene (B33073) ring enhances the solubility of the resulting polymers in organic solvents, which is a crucial factor for solution-based processing and fabrication of thin films. The thiophene unit itself is a classic electron-rich building block that contributes to the delocalized π-electron system essential for conductivity and specific optical properties in the final polymer. High molecular weight polymers can be achieved by carefully controlling reaction conditions, including the choice of palladium catalyst, ligand, and base. rsc.orggoogle.com

The conjugated polymers derived from this compound are prime candidates for use as organic semiconductors. The π-conjugated backbone, featuring alternating thiophene and other aromatic units, facilitates charge transport. The ethyl substituent can influence the polymer's morphology and intermolecular packing in the solid state, which are critical parameters determining charge carrier mobility.

These materials are being investigated for applications in various optoelectronic devices:

Organic Field-Effect Transistors (OFETs): The semiconductor's ability to transport charge is harnessed in the active layer of transistors.

Organic Photovoltaics (OPVs): As electron-donor materials in the active layer of solar cells, these polymers absorb light to generate excitons.

Organic Light-Emitting Diodes (OLEDs): The materials can be used in the emissive or charge-transport layers of OLEDs.

The specific properties of the semiconductor, such as its bandgap and energy levels (HOMO/LUMO), can be fine-tuned by selecting the appropriate comonomer to polymerize with this compound, allowing for the optimization of device performance. rsc.orgtcichemicals.com

The boronic acid functional group is widely used to anchor fluorophores to specific targets or to create sensors that respond to the presence of diols, such as those found in saccharides. This compound can be incorporated into the structure of complex dyes like BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene). nih.govnih.gov

In a typical synthetic approach, the this compound moiety can be introduced at various positions on the BODIPY core, often at the meso-position. This modification serves multiple purposes:

Tuning Photophysical Properties: The electron-rich ethyl-thiophene group can modulate the absorption and emission wavelengths of the BODIPY dye. mdpi.com

Creating Sensors: The boronic acid group can form reversible covalent bonds with 1,2- or 1,3-cis-diols, leading to a change in the dye's fluorescence. nih.gov This mechanism is the basis for fluorescent probes designed to detect sugars or glycoproteins.

Reactive Oxygen Species (ROS) Detection: Boronic acids are known to react with certain ROS like hydrogen peroxide (H₂O₂). A BODIPY probe functionalized with this compound could be designed to exhibit a fluorescent response upon oxidation, enabling the detection of H₂O₂ in biological systems. nih.gov

The table below summarizes the typical photophysical properties of BODIPY cores that can be functionalized with boronic acids.

| Property | Typical Range for BODIPY Dyes |

| Absorption Maximum (λ_abs) | 500 - 700 nm |

| Emission Maximum (λ_em) | 510 - 720 nm |

| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ_F) | Often > 0.80 (in the absence of quenching) |

| Photostability | High |

Data compiled from multiple sources describing the general properties of BODIPY fluorophores. nih.govmdpi.com

This compound is a suitable candidate for constructing dynamic covalent materials, particularly vitrimers. Vitrimers are a class of polymers that behave like rigid thermosets at service temperatures but can be reprocessed and reshaped at elevated temperatures, similar to thermoplastics. mdpi.com This behavior is enabled by the presence of dynamic covalent bonds that undergo associative exchange reactions.

The key reaction is the formation of boronic esters between the boronic acid group and polyols. This compound can act as a mono-functional or, if derivatized, a multi-functional cross-linker. The dynamic transesterification reaction between boronic esters and free diols allows the polymer network topology to rearrange under thermal stimulus without compromising network integrity. mdpi.commdpi.com

The nature of the organic group (R) on the boronic acid (RB(OH)₂) significantly impacts the properties of the vitrimer. The ethyl-thiophene group would influence:

Exchange Kinetics: The electronic properties of the thiophene ring affect the Lewis acidity of the boron atom, which in turn influences the rate of the transesterification exchange. nih.gov

Material Properties: The hydrophobicity and steric bulk of the ethyl-thiophene unit can affect the resulting vitrimer's mechanical properties, such as its glass transition temperature (Tg) and stiffness. researchgate.net

| Parameter | Influence of Boronic Acid Substituent |

| Activation Energy (E_a) of Exchange | Affected by the electronic nature (electron-donating/withdrawing) of the substituent. researchgate.net |

| Glass Transition Temperature (T_g) | Influenced by substituent's effect on polymer chain mobility and intermolecular forces. nih.govresearchgate.net |

| Mechanical Strength (Young's Modulus) | Can be enhanced or reduced based on the stability of the boronic ester bond and network cross-link density. nih.gov |

Applications in Medicinal Chemistry and Chemical Biology

The boronic acid moiety is a well-established pharmacophore that can act as a reversible covalent inhibitor of serine and threonine proteases. The electrophilic boron atom mimics the tetrahedral transition state of peptide bond hydrolysis.

This compound is an attractive scaffold for designing inhibitors of key enzymatic targets, particularly serine hydrolases like beta-lactamases and various proteases. mdpi.commdpi.com

Beta-Lactamase Inhibitors: Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which hydrolyze the antibiotic's active ring. Boronic acids act as transition-state analog inhibitors, forming a reversible covalent adduct with the active site serine residue (e.g., Ser70 in many Class A enzymes). nih.govresearchgate.net This binding event inactivates the enzyme, protecting the partner antibiotic from degradation. mdpi.commdpi.com

Research has shown that benzo(b)thiophene-2-boronic acids, close analogs of the title compound, are effective against certain bacteria. nih.gov The (5-ethylthiophen-2-yl) group can be incorporated into more complex inhibitor designs to optimize binding affinity and pharmacokinetic properties. The thiophene ring can engage in favorable interactions within the enzyme's active site, while the ethyl group can be oriented to probe specific hydrophobic pockets.

The table below shows inhibition data for representative boronic acid inhibitors against key β-lactamases, illustrating the potential of this class of compounds.

| Inhibitor | Target Enzyme | Inhibition Constant (K_i) or IC₅₀ |

| Benzo(b)thiophene-2-boronic acid | AmpC β-lactamase | K_i = 4.5 µM |

| Vaborbactam (cyclic boronic acid) | KPC-2 | K_i = 0.065 µM |

| S02030 (triazoleboronic acid) | KPC-2 | k₂/K = 1.2 x 10⁴ M⁻¹s⁻¹ |

Data from published research on various boronic acid inhibitors, not specifically the title compound. nih.govresearchgate.net

Protease Inhibitors: Peptide boronic acids are potent inhibitors of serine and threonine proteases, which are involved in numerous diseases, including cancer and viral infections. mdpi.commdpi.com The first-in-class proteasome inhibitor drug, Bortezomib, is a peptide boronic acid. mdpi.com By analogy, a peptide or peptidomimetic incorporating the this compound warhead could be synthesized. The ethyl-thiophene moiety would serve as the P1 or P2 side chain, designed to fit into the S1 or S2 specificity pocket of the target protease. The design aims to achieve high potency and selectivity for the target enzyme over other related proteases. mdpi.com

Exploration as Bioisosteres in Drug Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. researchgate.netnih.gov this compound contains two key motifs that are widely exploited as bioisosteres: the boronic acid group and the thiophene ring.

The boronic acid moiety is increasingly recognized as a non-classical bioisostere of the carboxylic acid group. mdpi.comnih.gov While carboxylic acids are often crucial for binding to biological targets, their acidic nature can lead to poor membrane permeability and limited oral bioavailability. drughunter.comnih.govnih.gov Boronic acids, being weaker acids with a pKa of approximately 9, can exist in a neutral, trigonal planar state under physiological conditions, potentially improving cell penetration. drughunter.com Upon approaching a biological target, the boron atom's empty p-orbital can accept electrons from nucleophilic residues (like serine or threonine in an enzyme active site), forming a stable, yet reversible, tetrahedral covalent bond. drughunter.comresearchgate.net

This strategy has proven effective in drug development. For instance, in a series of HIV protease inhibitors, an analog containing a boronic acid (Compound 11 ) showed significantly better cell-based potency than its carboxylic acid counterpart (Compound 10 ), an improvement attributed to enhanced membrane permeability. drughunter.com Similarly, replacing a carboxylic acid with a boronic acid in a series of autotaxin inhibitors resulted in a remarkable 440-fold increase in inhibitory activity (IC₅₀ of 6 nM). mdpi.com

| Compound | Bioisosteric Replacement | Target | Key Finding | Reference |

| Darunavir Analog (10) | Carboxylic Acid (Reference) | HIV Protease | Low cell-based activity | drughunter.com |

| Darunavir Analog (11) | Boronic Acid | HIV Protease | Good cell-based potency, improved permeability | drughunter.com |

| Autotaxin Inhibitor | Carboxylic Acid (Reference) | Autotaxin | IC₅₀ = 2.50 μM | mdpi.com |

| Autotaxin Inhibitor (55) | Boronic Acid | Autotaxin | IC₅₀ = 6 nM (440x improvement) | mdpi.com |

Furthermore, the thiophene ring itself is a classic bioisostere for a phenyl ring. nih.gov This substitution can alter metabolic stability, modify protein-ligand interactions, and fine-tune the electronic properties of a molecule. The use of a 5-ethylthiophene group, therefore, allows researchers to explore structure-activity relationships that may not be accessible with a simple phenyl or unsubstituted thiophene ring.

Development of Chemical Sensors and Diagnostic Tools

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the fundamental principle behind their widespread use in chemical sensors and diagnostic tools, particularly for the detection of carbohydrates. nih.govrsc.orgnih.gov This interaction forms a five- or six-membered cyclic boronate ester, a process that can be engineered to produce a detectable signal, such as a change in fluorescence or an electrochemical response. rsc.org

Thiophene-based boronic acids are particularly attractive for creating such sensors. Research has demonstrated the synthesis of a hybrid molecule combining ferrocene (B1249389), thiophene, and boronic acid (FcTBA, 4 ) for the reagentless electrochemical sensing of cis-diols like sorbitol. researchgate.net In this system, the thiophene ring acts as a conjugated linker between the ferrocene signaling unit and the boronic acid recognition unit. The binding of a diol to the boronic acid moiety alters the electrochemical properties of the ferrocene, allowing for quantitative detection. researchgate.net

The development of such sensors involves coupling a boronic acid-containing recognition element to a signaling platform. This can be achieved through various methods:

Fluorescent Sensors: The binding event modulates the properties of a fluorophore (e.g., anthracene), causing a change in fluorescence intensity. rsc.org Diboronic acid sensors have been specifically designed to create a "glucose cleft," enhancing selectivity for glucose over other interfering saccharides like fructose (B13574). nih.gov

Electrochemical Sensors: The boronic acid is linked to a redox-active molecule (like ferrocene) or a conductive polymer. researchgate.net The binding of an analyte changes the redox potential or impedance, which can be measured. Thiophene-based molecularly imprinted polymers have also been used to construct selective electrochemical sensors. digitellinc.com

Optical Diffusers: Phenylboronic acid functionalized hydrogels have been used to create optical diffusers that change their light-scattering properties in response to glucose concentrations, a change that can be measured using a smartphone's light sensor. nih.gov

Investigation of Interactions with Biological Targets

The electrophilic nature of the boron atom in this compound makes it a potent "warhead" for interacting with nucleophilic residues in the active sites of enzymes, particularly serine proteases. nih.govwikipedia.org These compounds can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine hydroxyl group. This interaction creates a stable tetrahedral intermediate that effectively inhibits the enzyme. nih.gov

A significant area of research is the development of boronic acid transition-state inhibitors (BATSIs) to combat antibiotic resistance by inactivating β-lactamase enzymes. mdpi.comnih.govresearchgate.net These bacterial enzymes are responsible for the hydrolysis and deactivation of β-lactam antibiotics. BATSIs bind to the active site serine (e.g., Ser70 in KPC and CTX-M enzymes), mimicking the tetrahedral transition state of substrate hydrolysis and preventing the breakdown of the antibiotic. nih.govresearchgate.net Detailed biochemical and structural studies on BATSIs have elucidated the key interactions responsible for their potent inhibition. For example, the boronic acid hydroxyl groups form a stabilizing hydrogen bond network with active site residues, including those in the oxyanion hole (like Ser70 and Thr237) and the deacylation water pocket (like Asn170). researchgate.net

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Key Interaction Residues | Reference |

| S02030 | KPC-2 β-Lactamase | 13 ± 1 nM | Ser70, Ser130, Asn132, Asn170, Thr237 | nih.gov |

| S02030 | CTX-M-96 β-Lactamase | 33 ± 4 nM | Ser70, Tyr105, Asn132, Asn170, Ser237 | nih.gov |

| MB_076 | KPC-2 β-Lactamase | 135 ± 14 nM | Ser70, Ser130, Asn132, Asn170, Thr237 | nih.gov |

| MB_076 | CTX-M-96 β-Lactamase | 2 ± 0.2 nM | Ser70, Tyr105, Asn132, Asn170, Ser237 | nih.gov |

Beyond proteases, thiophene boronic acids have been used as reagents in the preparation of inhibitors for other important biological targets. For instance, Thiophene-2-boronic acid is a key building block for synthesizing aminopyridine-based inhibitors of the mitotic kinase Nek2, which has potential anti-proliferative effects in cancer. fishersci.com

Role in Organocatalysis and Non-Metal Catalyzed Transformations

While boronic acids are famous for their role in metal-catalyzed cross-coupling reactions, there is growing interest in their use as catalysts themselves, obviating the need for potentially toxic and expensive transition metals. nih.gov this compound can participate in organocatalysis primarily through the Lewis acidic nature of its trivalent boron center. nih.govresearchgate.net This Lewis acidity allows it to activate substrates, typically those containing carbonyl or hydroxyl groups.

Arylboronic acids have been successfully employed as catalysts in a variety of non-metal catalyzed transformations:

Dehydrative Condensations: Arylboronic acids can catalyze the direct condensation of carboxylic acids with amines to form amides or with diamines to form benzimidazoles, proceeding through activation of the carboxylic acid. nih.gov

Allylic Arylation: In a notable transition-metal-free reaction, boronic acids can undergo cross-coupling with allylic alcohols. This transformation is catalyzed by a highly Lewis acidic borane, B(C₆F₅)₃, which activates the alcohol. The reaction proceeds with excellent selectivity and atom economy. rsc.org

Photoredox/Lewis Base Catalysis: A dual catalytic system using a Lewis base (like DMAP) and a non-metal photoredox catalyst can activate boronic acids to generate carbon-centered radicals. The Lewis base coordinates to the boron, forming a complex that is susceptible to single-electron oxidation by the excited photocatalyst. These radicals can then engage in various C-C bond-forming reactions. nih.gov

Protodeboronation: In the absence of metal catalysts, arylboronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen) when promoted by an acid. Mechanistic studies suggest this occurs via an intermolecular metathesis involving a four-membered ring transition state. rsc.org

These examples highlight the emerging potential of boronic acids like this compound to serve as versatile, metal-free catalysts, contributing to the development of greener and more sustainable chemical synthesis. nih.gov

Vi. Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

The future synthesis of (5-Ethylthiophen-2-yl)boronic acid and its derivatives is increasingly steering towards sustainable and green chemistry principles. A major challenge in the synthesis of thienyl boronic acids is their tendency to undergo protodeboronation (the loss of the boronic acid group), especially under acidic conditions or during purification on silica (B1680970) gel, which can lead to low yields. acs.org To counter this, research is focusing on developing more robust and efficient synthetic methodologies.

One promising strategy is the use of N-methyliminodiacetic acid (MIDA) boronate esters. acs.orgresearchgate.net These crystalline, bench-stable solids protect the boronic acid functionality, rendering it stable to various reaction conditions and chromatographic purification. The MIDA group can be cleaved under specific, mild conditions to release the boronic acid in situ for subsequent reactions, a technique known as "slow-release" cross-coupling. acs.org This approach circumvents the stability issues of the free boronic acid, leading to higher yields and purity.

Furthermore, direct C-H activation/borylation techniques are being explored as a more atom-economical approach. researchgate.net These methods avoid the need for pre-functionalized starting materials like halogenated thiophenes, reducing the number of synthetic steps and the generation of waste. Another green approach is the use of palladium nanoparticles in environmentally benign solvents like polyethylene (B3416737) glycol (PEG) to catalyze the borylation of aryl halides. researchgate.net

Future protocols will likely focus on:

One-pot, multi-step syntheses: Combining several reaction steps without isolating intermediates to save time, solvents, and energy. researchgate.net

Catalyst optimization: Developing more efficient and recyclable catalysts, potentially moving away from precious metals like palladium where feasible.

Flow chemistry: Utilizing continuous flow reactors for safer, more scalable, and efficient production with precise control over reaction parameters. researchgate.net

| Green Synthetic Strategy | Key Advantages | Relevant Research Focus |

| MIDA Boronate Esters | Enhanced stability, ease of purification, controlled release for subsequent reactions. | Optimization of slow-release conditions for Suzuki-Miyaura polycondensation. acs.org |

| Direct C-H Borylation | High atom economy, reduced synthetic steps, avoids pre-functionalized substrates. | Marriage of C-H activation/borylation with Suzuki coupling for complex molecules. researchgate.net |

| Palladium Nanoparticle Catalysis | High catalytic activity, potential for use in green solvents like PEG. | Borylation of aryl halides and direct use in one-pot coupling reactions. researchgate.net |

| Direct Arylation Polymerization (DArP) | Cost-effective, circumvents synthesis of boronic esters, reduces toxic precursors. | A greener alternative to traditional polycondensation methods like Suzuki coupling. rsc.org |

Expanding the Scope of Catalytic Applications Beyond Reagent Roles

While boronic acids are staples as reagents in palladium-catalyzed cross-coupling reactions, emerging research is exploring their role as catalysts themselves. The inherent Lewis acidity of the boron atom is central to this function. By modifying the substituents on the boron atom, its electronic properties and, consequently, its catalytic activity can be finely tuned. acs.org

For instance, highly electron-deficient aryl boranes, such as tris(pentafluorophenyl)borane (B72294) B(C6F5)3, have proven to be potent Lewis acid catalysts for various organic transformations, including dehydrative amidation. acs.org This opens an avenue for designing derivatives of this compound to act as organocatalysts. The electron-rich nature of the thiophene (B33073) ring, modified by the ethyl group, could be combined with electron-withdrawing groups attached to the boron to create novel catalysts with unique reactivity and selectivity. acs.org

Another catalytic frontier involves leveraging the entire boronic acid molecule in a catalytic cycle. Phosphetane-based catalysts have been shown to facilitate the primary amination of arylboronic acids by capturing a transient nitroxyl (B88944) (HNO) intermediate within a PIII/PV=O redox cycle. nih.gov This demonstrates a sophisticated catalytic system where the boronic acid is a key substrate in a transformation that regenerates the catalyst. Future work could adapt such systems for this compound to enable novel C-N bond-forming reactions.

| Catalytic Application | Mechanism / Principle | Potential for this compound |

| Lewis Acid Catalysis | The empty p-orbital on the boron atom accepts electron density, activating substrates. | Design of derivatives to catalyze reactions like dehydrative amidation or N-alkylation. acs.org |

| PIII/PV=O Redox Cycling | Organophosphorus catalyst captures a reactive intermediate for functional group transfer to the boronic acid. | Development of novel catalytic amination or other functionalization reactions. nih.gov |

| Rhodium-Catalyzed Additions | Organoborane species participate in conjugate addition reactions catalyzed by rhodium complexes. | Use in asymmetric synthesis to create complex chiral molecules. core.ac.uk |

Novel Applications in Advanced Functional Materials

The combination of a thiophene ring and a boronic acid group in one molecule is a powerful strategy for creating advanced functional materials. rsc.org Thiophene-based polymers are renowned for their exceptional optical and conductive properties, forming the backbone of many organic electronic devices. rsc.org The incorporation of boron adds another layer of functionality, as the Lewis acidic boron center can participate in intra- and intermolecular interactions, influencing the material's electronic structure, solid-state assembly, and sensing capabilities. rsc.org

This compound is an ideal building block for synthesizing thiophene-containing conjugated polymers via Suzuki polycondensation. researchgate.netnih.govrsc.org These materials are central to the development of:

Organic Thin-Film Transistors (OTFTs): Their compatibility with flexible substrates and simple fabrication methods make them suitable for low-cost electronics. researchgate.net

Electronic Sensors: The direct coupling of the electronic properties of the polymer with a sensing event allows for real-time electrical output, enabling high sensitivity for various chemical species. researchgate.netnih.govbath.ac.uk For example, boronic acid-functionalized materials are widely used in glucose sensors due to the reversible interaction between the boronic acid and the diol groups in glucose. bath.ac.uk

Organic Photovoltaics (OPVs): Thiophene-based copolymers are used as electron donor materials in the active layer of solar cells. researchgate.net

Future research will focus on synthesizing novel copolymers where this compound is paired with various aromatic comonomers to fine-tune the optical and electronic properties, such as the material's bandgap and charge carrier mobility, for specific device applications. rsc.orgresearchgate.net

Targeted Design of Biologically Active Compounds with Enhanced Specificity

The approval of the boronic acid-containing drug Bortezomib has catalyzed immense interest in boron-containing compounds in medicinal chemistry. nih.govrsc.orgmdpi.com The boronic acid group acts as a unique pharmacophore, capable of forming reversible covalent bonds with serine proteases, which are implicated in many diseases. mdpi.comresearchgate.net This has led to the exploration of boronic acids as inhibitors for a range of enzymes. nih.govnih.gov

This compound offers a versatile scaffold for designing new, targeted therapies. The thiophene ring is a common heterocycle in many established drugs, and the ethyl group provides a lipophilic handle that can be modified to optimize binding interactions within a target protein. The key to future success lies in structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to enhance its potency and selectivity for a specific biological target. researchgate.netnih.govnih.gov

Potential therapeutic areas include:

Anticancer Agents: Designing inhibitors for enzymes crucial to cancer cell survival, such as the proteasome. researchgate.netnih.gov

Anti-inflammatory Drugs: Targeting enzymes like dipeptidyl peptidase IV (DPPIV). nih.gov

Antibacterial Agents: The benzoxaborole scaffold, a cyclic form of a boronic acid, has shown potent antibacterial activity. rsc.org

The strategy involves using the (5-ethylthiophen-2-yl) moiety as a core fragment and building upon it, for instance, by creating peptidyl boronic acids where the thiophene group occupies a specific pocket in the enzyme's active site. researchgate.netnih.gov This targeted design aims to create novel drug candidates with improved efficacy and reduced off-target effects. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Materials Discovery

The complexity of modern chemical synthesis and materials science presents a significant challenge that can be addressed by artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even suggest novel molecular structures with desired properties. researchgate.net

For this compound, a primary application of ML lies in predicting the optimal conditions for its use in Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org Researchers have developed ML models, such as Graph Transformer Neural Networks, that take the reactants (e.g., this compound and an aryl halide), catalyst, base, and solvent as inputs and predict the reaction yield with high accuracy. nih.gov

These predictive models offer several advantages:

Accelerated Optimization: They can rapidly identify the most promising reaction conditions from thousands of possibilities, saving significant time and resources compared to traditional trial-and-error experimentation. rsc.org

Resource Efficiency: By predicting yields, chemists can avoid unpromising reactions, reducing chemical waste.

Discovery of New Reactivity: AI can uncover non-obvious combinations of catalysts and reagents that lead to new or more efficient transformations. researchgate.net

Beyond reaction optimization, ML is being used to accelerate the discovery of new functional materials. Models can be trained to correlate molecular structures, including those derived from this compound, with specific material properties like conductivity or optical absorption. This enables the in silico screening of virtual libraries of compounds to identify promising candidates for synthesis and testing, dramatically speeding up the materials discovery pipeline. While some studies have shown that ML models can sometimes struggle with predicting optimal conditions for complex heterocyclic couplings from literature data alone, the use of high-throughput experimentation (HTE) to generate large, high-quality datasets is proving to be a powerful approach to train more reliable models. rsc.orgnih.govacs.org

| AI/ML Application | Description | Impact on this compound Research |

| Reaction Yield Prediction | ML models are trained on HTE data to predict the outcome of Suzuki reactions for novel substrates. nih.govrsc.org | Enables rapid selection of optimal catalyst-solvent-base combinations, accelerating synthesis. |

| Condition Recommendation | AI algorithms suggest optimal reaction conditions (catalyst, base, solvent) for a given set of reactants. nih.govacs.org | Reduces the need for extensive experimental screening, saving time and resources. |

| Autonomous Experimentation | ML algorithms can be integrated with robotic systems to autonomously explore and optimize reaction spaces. researchgate.net | Accelerates the discovery of new reactions and polymerizations involving the title compound. |

| Materials Property Prediction | Models learn the relationship between chemical structure and material properties. | Facilitates the in silico design of new polymers and functional materials with desired electronic or optical characteristics. |

Q & A

Q. How do boronic acids interact with diols in aqueous solutions, and what methods are used to study these interactions?

Boronic acids form reversible covalent bonds with diols via boronic ester formation. The binding affinity depends on the diol's stereochemistry (e.g., fructose > glucose) and solution pH. Stopped-flow kinetics can measure binding rates (kon ~ seconds) , while surface plasmon resonance (SPR) quantifies equilibrium constants and selectivity for glycoproteins . Adjusting pH near the boronic acid's pKa enhances binding, as protonation states influence ester stability .

Q. What are common strategies for synthesizing and stabilizing boronic acid derivatives in drug discovery?

Synthesis often involves prodrug precursors (e.g., esters) to circumvent purification challenges . One-pot methods using mild conditions avoid protective groups and streamline high-throughput synthesis . Stabilization includes derivatization with diols (e.g., pinacol) to prevent trimerization, critical for MALDI-MS analysis .

Q. What analytical techniques are recommended for detecting boronic acid impurities in pharmaceuticals at trace levels?

LC-MS/MS in Multiple Reaction Monitoring (MRM) mode enables sensitive detection of underivatized boronic acids at <1 ppm. Validation parameters (linearity, accuracy) follow ICH guidelines, with triple quadrupole systems providing specificity .

Q. What are the key considerations when designing boronic acid-based biosensors for bacterial detection?

Functionalizing carbon dots with boronic acid groups (e.g., B-CDs) exploits their affinity for bacterial glycolipids. Gram-positive bacteria show stronger binding due to peptidoglycan surface diols. Fluorescence quenching or enhancement signals bacterial presence .

Advanced Research Questions

Q. How can researchers address challenges in MALDI-MS analysis of peptide boronic acids with multiple boronic acid groups?

Trimerization artifacts are mitigated by on-plate derivatization with 2,5-dihydroxybenzoic acid (DHB), which acts as a matrix and esterification agent. Branched peptides with ≤5 boronic acids are sequenced via MS/MS after DHB modification, enabling rapid library deconvolution .

Q. What strategies improve the selectivity of boronic acid-based systems for glycoprotein detection amidst non-specific interactions?

Secondary interactions (e.g., electrostatic) can reduce selectivity. Optimizing buffer ionic strength and pH minimizes non-specific binding. For example, using low-salt buffers with carboxymethyl dextran surfaces enhances glycoprotein capture .

Q. How can photochemical methods modulate boronic acid-diol binding equilibria, and what applications does this enable?

Azobenzene-boronic acid conjugates exhibit light-dependent binding: Z-isomers (triggered by red light) enhance diol affinity by 20-fold. Applications include photoswitchable hydrogels for drug delivery and real-time "catch-and-release" systems for fluorophore-tagged analytes .

Q. When evaluating anticancer activity of boronic acid compounds, how should researchers design assays to account for variable potency?

Glioblastoma cell lines are used to screen boronic acid arylidene heterocycles. Dose-response curves and proteasome inhibition assays (e.g., 20S proteasome activity) differentiate potency. Structural diversification via heterocyclic modifications (e.g., isoquinolinyl groups) enhances target engagement .

Q. In studying boronic acid radical reactions, what experimental setups are essential to ensure controlled generation and characterization?

Photo(electro)chemical reactors with visible light irradiation generate boronic acid-derived radicals. Electron spin resonance (ESR) or radical trapping agents (e.g., TEMPO) confirm radical intermediates. Solvent choice (e.g., acetonitrile) minimizes side reactions .

Q. How do computational methods aid in the rational design of boronic acid-containing drugs, and what are their limitations?

Molecular docking and MD simulations predict binding to targets like proteasomes or viral proteases. However, solvation effects and boronic acid’s dynamic equilibria (e.g., ester vs. free acid) are often undersimulated. Hybrid QM/MM approaches improve accuracy but require extensive computational resources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.